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Compound of Interest

Compound Name: 5-Chloro-6-benzoxazolamine

Cat. No.: B1415170

An In-depth Technical Guide to the InChl and SMILES Identifiers for 5-Chloro-6-
benzoxazolamine

Introduction: Defining a Molecule in the Digital Age

In the landscape of modern chemical research and drug development, the unambiguous
identification of a molecule is paramount. Trivial names and even systematic IUPAC
nomenclature can be cumbersome or prone to ambiguity. For computational analysis, database
searching, and global scientific communication, standardized, machine-readable identifiers are
essential. This guide provides a detailed technical examination of two such critical identifiers—
InChl and SMILES—for the compound 5-Chloro-6-benzoxazolamine, a heterocyclic molecule
of interest in medicinal chemistry.

This document moves beyond a simple listing of identifiers to explore their structure, logic, and
practical application. As senior application scientists and researchers, our goal is not just to use
these tools, but to understand their foundations, ensuring precision in our work from synthesis
to screening.

Part 1: The Foundational Identity of 5-Chloro-6-
benzoxazolamine

Before dissecting the line notation identifiers, we must ground our subject in its core chemical
context. 5-Chloro-6-benzoxazolamine is a substituted benzoxazole, a scaffold known for its
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presence in compounds with diverse biological activities.[1] Its identity is established by a
collection of standardized properties and identifiers.

Table 1: Core Chemical Properties and ldentifiers[2]

Property Value

CAS Number 916791-64-5
Molecular Formula C7HsCIN20
Molecular Weight 168.58 g/mol

| IUPAC Name | 5-chloro-1,3-benzoxazol-6-amine |

These foundational data points are crucial, but for computational tasks, we rely on structural

identifiers that encode the molecule's topology.

Table 2: Key Structural Identifiers for 5-Chloro-6-benzoxazolamine[2]

Identifier Type Value

SMILES C1=C(C(=CC2=C10C=N2)CI)N

INChl=1S/C7H5CIN20/c8-4-1-6-7(2-5(4)9)11-3-

InChl
10-6/h1-3H,9H2

| INChIKey | NZEGGJATCKIJIN-UHFFFAOYSA-N |

Part 2: Deconstructing the Identifiers: From String
to Structure

The power of SMILES and InChl lies in their ability to represent a complex three-dimensional
object as a simple string of text, based on a set of logical rules. Understanding these rules is
critical for any researcher working in cheminformatics or computational chemistry.

SMILES: A Journey Through the Molecular Graph
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The Simplified Molecular-Input Line-Entry System (SMILES) encodes a molecular structure as
a graph. Let's deconstruct the SMILES string for 5-Chloro-6-benzoxazolamine:
C1=C(C(=CC2=C10C=N2)CI)N.

C1=C...C1...: This denotes a ring, starting with an aromatic carbon (c is often used, but C
with specified double bonds is also valid). The 1 creates a closure, meaning the atom where
the string terminates connects back to the first atom labeled 1.

...C(...): Parentheses indicate a branch from the main chain.

...C(=CC2=C10C=N2): This section describes the fused ring system. The second ring is
denoted by the closure 2.

...CI)N: These are the substituents. (Cl) is a chlorine atom branching off one carbon, and (N)
is an amino group branching off another.

The causality for this specific notation is to traverse the molecular graph, prioritizing rings and
describing branches as they appear. This creates a compact and unique (when canonicalized)
representation ideal for database indexing.

Caption: 2D structure of 5-Chloro-6-benzoxazolamine.

InChl: A Layered Approach to Uniqueness

The IUPAC International Chemical Identifier (InChl) was developed to be a non-proprietary,
standardized, and unique signature for a chemical substance. Its layered format provides
increasing levels of specificity.

INChl=1S/C7H5CIN20/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2
e 1S: The version and type identifier, indicating a standard InChl.
e /C7H5CIN20: The molecular formula layer. This is a primary check for consistency.

e /c8-4-1-6-7(2-5(4)9)11-3-10-6: The connectivity layer. This is the core of the identifier,
describing how non-hydrogen atoms are connected. The numbers represent a canonical
ordering of the atoms, and the hyphens indicate bonds. For example, 8-4 means the chlorine
(atom 8) is bonded to carbon (atom 4).
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e /h1-3H,9H2: The hydrogen layer. It specifies which atoms have mobile hydrogens attached.
1-3H indicates atoms 1, 2, and 3 each have one hydrogen, while 9H2 indicates atom 9 has
two hydrogens (the amino group).

The InChlKey (NZEGGJATCKIJIN-UHFFFAOYSA-N) is a fixed-length, hashed version of the
full InChl string. This format is not human-readable but is specifically designed for efficient and
reliable web and database searches, preventing issues with character encoding or length.

The Importance of Precision: A Comparative Case Study

A common point of failure in research is the misidentification of isomers. A close structural
relative of our topic compound is Zoxazolamine (5-chloro-1,3-benzoxazol-2-amine). While the
names are similar, their chemical structures and identifiers are distinct, leading to vastly
different properties and biological activities. The precision of InChl and SMILES prevents such
critical errors.

Table 3: Identifier Comparison of Structural Isomers

Feature 5-Chloro-6-benzoxazolamine  Zoxazolamine[3]
Structure Amino group at position 6 Amino group at position 2
CAS Number 916791-64-5[4] 61-80-3[3]

C1=C(C(=CC2=C10C=N2)Cl)  C1=CC2=C(C=C1CI)N=C(02)
N[2] N[3]

SMILES

| INnChiKey | NZEGGJATCKIJIN-UHFFFAOYSA-N[2] | YGCODSQDUUUKIV-UHFFFAOY SA-
N[3] |

5-Chloro-6-benzoxazolamine Zoxazolamine (Isomer)
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Caption: Structural comparison of 5-Chloro-6-benzoxazolamine and Zoxazolamine.

Part 3: Synthesis and Experimental Context

The theoretical identity of a molecule is only as valuable as its practical synthesis. A common
and reliable method for producing 5-Chloro-6-benzoxazolamine is through the reduction of its
nitro precursor. The choice of this method is driven by the availability of the starting material, 5-
chloro-6-nitrobenzoxazole, and the high efficiency of catalytic hydrogenation for converting nitro
groups to amines.

Experimental Protocol: Reduction of 5-chloro-6-
nitrobenzoxazole[2]

This protocol is a self-validating system; successful conversion can be monitored by techniques
like TLC and confirmed by characterization (NMR, MS) of the final product, which should match
the known data for 5-Chloro-6-benzoxazolamine.

Step-by-Step Methodology:

o Dissolution: Dissolve the starting material, 5-chloro-6-nitrobenzoxazole, in a suitable solvent
such as tetrahydrofuran (THF). The choice of THF is based on its ability to dissolve the
starting material and its stability under hydrogenation conditions.

» Catalyst Preparation: Add a pre-washed transition metal catalyst. Raney nickel is commonly
used due to its high activity and cost-effectiveness for this type of reduction.

» Hydrogenation: Place the mixture under a hydrogen atmosphere (approx. 50 psi) at room
temperature. The reaction is typically complete within 1.5 to 2 hours. Progress can be
monitored by observing the cessation of hydrogen uptake.

o Workup: Filter the reaction mixture to remove the solid catalyst. The filtrate is then
concentrated under reduced pressure to remove the solvent.

 Purification: The crude product is purified by trituration with a non-polar solvent like heptane.
This step is crucial to remove non-polar impurities, causing the desired polar amine product
to precipitate. The solid is then cooled and collected by filtration.
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Caption: Workflow for the synthesis of 5-Chloro-6-benzoxazolamine.

Part 4: Relevance in Drug Discovery and Research

The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in
numerous compounds with a wide range of biological activities.[5][6] The specific substitutions
on 5-Chloro-6-benzoxazolamine—a halogen and an amino group—provide synthetic handles
for further derivatization and modulate the molecule's electronic properties.

This compound and its analogues have been investigated for several therapeutic applications:

e Anticancer Activity: Studies have evaluated 5-chloro substituted benzoxazole derivatives
against breast cancer cell lines, where the chloro- and amino-moieties were found to be
important for biological activity.[2]

o Anti-parasitic Research: As part of open synthesis network projects, benzoxazole amides
structurally related to this compound have been synthesized and tested. While showing poor
activity against Leishmania donovani, some derivatives demonstrated moderate activity
against various Trypanosoma species, the causative agents of Chagas disease and African
sleeping sickness.[2]

Conclusion

The InChl and SMILES identifiers for 5-Chloro-6-benzoxazolamine are more than just lines of
text; they are the cornerstone of its modern chemical identity. They provide a universal
language that allows researchers to store, search, and share information about this molecule
with absolute precision, preventing costly errors from isomeric confusion. A thorough
understanding of how these identifiers are constructed and applied is an indispensable skill for
any scientist or professional in the field of drug discovery and chemical research, ensuring that
the molecule synthesized in the lab is faithfully represented in the vast landscape of digital
chemical data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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